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Introduction: Protein kinases are a critical class of enzymes that regulate a vast array of cellular

processes by catalyzing the phosphorylation of substrate proteins. Their dysregulation is

implicated in numerous diseases, including cancer and inflammatory disorders, making them

premier targets for drug discovery. Kinase activity assays are therefore essential tools for

screening potential inhibitors and elucidating biological pathways. Historically, these assays

relied on the use of radioactive ATP isotopes (e.g., [γ-³²P]ATP). While sensitive, radiometric

assays pose safety risks and generate hazardous waste. Consequently, the field has shifted

towards safer, non-radioactive methods that offer high-throughput capabilities. These modern

assays often rely on the detection of ADP, the universal by-product of the kinase reaction, or on

specifically modified substrates and antibodies. This document provides detailed application

notes and protocols for three common non-radioactive kinase assay formats: a bioluminescent

ADP detection assay, a fluorescence polarization assay, and a bead-based proximity assay.

Application Note 1: Bioluminescent ADP Detection
Kinase Assay (e.g., ADP-Glo™)
The ADP-Glo™ Kinase Assay is a versatile and sensitive method for measuring kinase activity

by quantifying the amount of ADP produced during the enzymatic reaction. It is a universal

platform suitable for virtually any ADP-generating enzyme, including protein kinases, lipid

kinases, and ATPases. The assay's high sensitivity and dynamic range make it ideal for
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screening low-activity kinases and for high-throughput screening (HTS) campaigns, where Z'-

factor values greater than 0.7 are routinely achieved.

Principle of the Assay: The assay is performed in two steps. First, the kinase reaction is

stopped, and the remaining ATP is depleted by adding an "ADP-Glo™ Reagent". This step is

crucial for reducing background signal. In the second step, a "Kinase Detection Reagent" is

added to convert the ADP generated by the kinase into ATP. This newly synthesized ATP is

then consumed by a luciferase/luciferin reaction, producing a light signal that is directly

proportional to the initial kinase activity.
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Step 1: Kinase Reaction & ATP Depletion

Step 2: ADP Detection
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Caption: Workflow of the two-step ADP-Glo™ bioluminescent kinase assay.
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Quantitative Performance Data
Parameter Typical Value Reference

Assay Format Homogeneous, Luminescent

Detection Range 0.01 µM to 1 mM ADP

Z'-Factor > 0.7

ATP Tolerance Up to 1 mM

Sensitivity
Comparable to radioactive

assays

Detailed Experimental Protocol: ADP-Glo™ Kinase
Assay
This protocol is a general guideline and should be optimized for each specific kinase-substrate

system.

1. Materials:

Kinase of interest

Kinase-specific substrate (peptide or protein)

ATP (Ultra-Pure)

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.4, 12 mM MgCl₂, 1 mM Na₃VO₄, 5 mM

NaF)

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

Multi-well plates (e.g., 96- or 384-well, white, opaque)

Luminometer

2. Procedure:
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Step A: Kinase Reaction Setup

Prepare a master mix of the kinase and its substrate in the appropriate kinase reaction

buffer.

If screening inhibitors, add the compounds to the designated wells. Typically, a small

volume (e.g., 2.5 µL) of the compound solution is added first.

Add the kinase/substrate master mix to each well (e.g., 5 µL).

Initiate the kinase reaction by adding ATP (e.g., 2.5 µL) to each well. The final reaction

volume is typically low (e.g., 5 µL to 25 µL).

Incubate the plate at room temperature (or 30°C) for the desired time (e.g., 30-60

minutes).

Step B: ATP Depletion

Equilibrate the ADP-Glo™ Reagent to room temperature.

Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume (e.g., 25 µL) to

each well.

Mix the plate gently.

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the

remaining ATP.

Step C: ADP Detection

Equilibrate the Kinase Detection Reagent to room temperature.

Add a volume of Kinase Detection Reagent equal to twice the initial kinase reaction

volume (e.g., 50 µL) to each well.

Mix the plate gently.
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Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a

luminescent signal.

Measure the luminescence using a plate-reading luminometer. The signal is stable for

several hours.

Application Note 2: Fluorescence Polarization (FP)
Kinase Assays
Fluorescence Polarization (FP) is a homogeneous assay technique used to study molecular

interactions in solution. For kinase assays, a competitive FP format is often employed. This

method is robust, cost-effective, and well-suited for HTS applications.

Principle of the Assay: The assay relies on a specific antibody that binds to a phosphorylated

peptide (the product of the kinase reaction). A fluorescently labeled phosphopeptide, known as

a tracer, is pre-bound to this antibody, resulting in a large, slow-rotating complex with a high FP

value. When the kinase phosphorylates its unlabeled substrate, the resulting phosphopeptide

product competes with the tracer for binding to the antibody. This displacement releases the

small, rapidly rotating fluorescent tracer into the solution, causing a decrease in the measured

FP value. The magnitude of this decrease is proportional to the kinase activity.
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Caption: Principle of a competitive Fluorescence Polarization (FP) kinase assay.
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Parameter Typical Value Reference

Assay Format
Homogeneous, Fluorescence

Polarization

KD of Tracer 2.6 ± 0.3 µM (Example)

DMSO Tolerance Up to 5%

Z'-Factor 0.5 - 0.7

Readout
Non-destructive, can be read

multiple times

Detailed Experimental Protocol: Competitive FP Kinase
Assay
1. Materials:

Kinase and its specific unlabeled peptide substrate

ATP

Kinase reaction buffer

Phospho-specific antibody

Fluorescently labeled phosphopeptide tracer

Assay buffer (for FP detection)

Multi-well plates (e.g., 384-well, black, low-volume)

Fluorescence polarization plate reader

2. Procedure:

Step A: Kinase Reaction

Add test compounds to wells if applicable.
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Add a solution containing the kinase and its unlabeled peptide substrate to each well.

Initiate the reaction by adding ATP.

Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature to

allow for substrate phosphorylation.

Step B: Detection

Prepare a detection mix containing the phospho-specific antibody and the fluorescent

tracer in FP assay buffer. The concentrations of antibody and tracer must be optimized to

ensure about 50-80% of the tracer is bound, providing a sufficient assay window.

Add the detection mix to the wells containing the completed kinase reaction.

Incubate for a short period (e.g., 10-15 minutes) to allow the binding competition to reach

equilibrium.

Measure the fluorescence polarization of each well using a plate reader equipped with

appropriate excitation and emission filters. The G-factor should be calibrated to ensure

accurate readings.

Application Note 3: AlphaScreen® Kinase Assays
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based

technology that is highly sensitive and resistant to interference from colored compounds. It is

used to detect biomolecular interactions, making it an excellent platform for kinase assays.

Principle of the Assay: The assay measures the phosphorylation of a biotinylated substrate

peptide. Two types of beads are used: a Donor bead and an Acceptor bead. The Donor bead is

coated with streptavidin, which binds to the biotinylated substrate. The Acceptor bead is coated

with Protein A, which binds to a phospho-specific antibody. When the kinase phosphorylates

the substrate, the phospho-specific antibody binds to it, bringing the Donor and Acceptor beads

into close proximity (within 200 nm). Upon excitation of the Donor bead at 680 nm, it releases

singlet oxygen, which travels to the nearby Acceptor bead, triggering a cascade of energy

transfer that results in the emission of light at 520-620 nm. This signal is directly proportional to

the amount of phosphorylated substrate.
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Caption: Principle of the bead-based AlphaScreen® kinase assay.
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Parameter Typical Value Reference

Assay Format
Homogeneous, Bead-based

Proximity

Sensitivity
High, exceptional signal-to-

noise ratio

Throughput
Amenable to 384- and 1536-

well formats

Robustness
Resistant to compound

interference

Detailed Experimental Protocol: AlphaScreen® Kinase
Assay
1. Materials:

Kinase and its specific biotinylated peptide substrate

ATP

Kinase reaction buffer

Phospho-specific antibody

AlphaScreen® Streptavidin Donor Beads

AlphaScreen® Protein A Acceptor Beads

Assay buffer

Multi-well plates (e.g., 384-well ProxiPlate)

AlphaScreen-capable plate reader

2. Procedure:
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Step A: Kinase Reaction

Perform the kinase reaction in a low volume (e.g., 10-20 µL) by combining the kinase,

biotinylated substrate, and any test compounds.

Initiate the reaction with ATP.

Incubate for the optimized duration and temperature.

Stop the reaction by adding a quench buffer containing EDTA, which chelates the

essential Mg²⁺ cofactor.

Step B: Detection

Prepare a detection mix containing the phospho-specific antibody and the Protein A

Acceptor beads. Incubate this mix briefly to allow the antibody to bind to the beads.

Add the antibody/Acceptor bead mix to the stopped kinase reaction wells.

Prepare a suspension of Streptavidin Donor beads.

Add the Donor bead suspension to the wells. Note: This step should be performed under

subdued lighting, as the beads are light-sensitive.

Incubate the plate in the dark at room temperature for at least 60 minutes to allow all

components to bind.

Read the plate on an AlphaScreen-capable reader.

Example Signaling Pathway: AMP-Activated Protein
Kinase (AMPK)
AMPK is a master regulator of cellular energy homeostasis, activated during states of energetic

stress, which are signaled by rising AMP and ADP levels relative to ATP. Once active, AMPK

phosphorylates numerous downstream targets to switch on ATP-producing catabolic pathways

(like glycolysis and fatty acid oxidation) and switch off ATP-consuming anabolic pathways (like
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protein and fatty acid synthesis). Assays measuring AMPK activity are crucial for developing

drugs targeting metabolic diseases.

Metabolic Stress
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Caption: Simplified signaling pathway for the activation of AMPK.
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[https://www.benchchem.com/product/b1665025#application-of-amp-analogs-in-kinase-
activity-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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